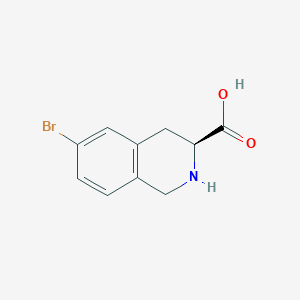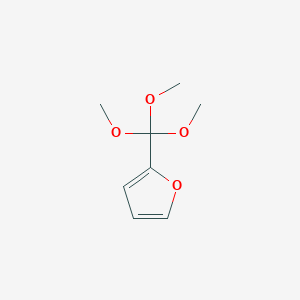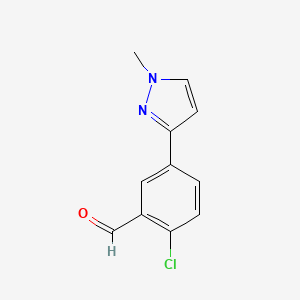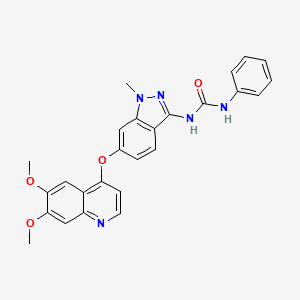![molecular formula C21H32ClNO6 B13898716 3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride, dihydrate is a synthetic opioid agonist-antagonist analgesic belonging to the phenanthrene series. It is chemically related to both the widely used opioid antagonist, naloxone, and the potent opioid analgesic, oxymorphone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride involves several steps, including the formation of the morphinan backbone and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its dihydrate form .
Chemical Reactions Analysis
Types of Reactions
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the morphinan backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various analogs and derivatives of the parent compound, each with potentially different pharmacological properties .
Scientific Research Applications
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to pure mu agonists . The molecular targets include the opioid receptors in the central nervous system, where the compound modulates pain perception and response .
Comparison with Similar Compounds
Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdose.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Butorphanol: Another mixed agonist-antagonist opioid used for pain relief.
Uniqueness
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride is unique due to its balanced agonist-antagonist profile, which provides effective pain relief with a reduced risk of side effects such as respiratory depression and addiction . This makes it a valuable option in pain management, particularly in settings where the risk of opioid abuse is a concern .
Properties
Molecular Formula |
C21H32ClNO6 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH.2H2O/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;;;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H;2*1H2 |
InChI Key |
RNHFGPXTKSIENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one](/img/structure/B13898637.png)
![(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13898650.png)

![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)

![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)




